3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c1-15-2-8-21-19(10-15)25(29)20(13-27(21)12-16-3-6-18(26)7-4-16)24(28)17-5-9-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWWLPREAKUCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a benzodioxole moiety and a fluorophenyl group , which are known to enhance the compound's reactivity and interaction with biological systems. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N2O3 , with a molecular weight of approximately 318.35 g/mol . The presence of various functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 318.35 g/mol |
| CAS Number | [TBD] |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of the benzodioxole moiety can possess antifungal and antibacterial activities. In vitro assays demonstrated that certain benzodioxole derivatives had minimum inhibitory concentrations (MICs) as low as 0.304 µmol/mL against fungal strains such as Candida tropicalis and Candida parapsilosis .
Antiviral Activity
Preliminary investigations into the antiviral properties of quinoline derivatives have suggested that they may act as inhibitors of viral replication. For example, compounds similar to our target have shown potent inhibition against Hepatitis B virus (HBV) in vitro, with effective concentrations around 10 µM . This suggests potential therapeutic applications in treating viral infections.
Insecticidal Activity
The benzodioxole structure has been identified as a key pharmacophore in developing insecticides. A study focused on larvicidal activity against Aedes aegypti, a vector for several arboviruses, found that certain benzodioxole derivatives exhibited significant activity, highlighting the potential for developing new insecticides from this chemical class .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in pathogen metabolism or replication.
- Membrane Disruption : Antimicrobial agents often disrupt microbial cell membranes, leading to cell death.
- Receptor Interaction : The ability to bind to specific receptors can modulate biological pathways relevant to disease processes.
Study 1: Antifungal Activity
In a comparative study assessing various benzodioxole derivatives, compound 5e was noted for its high antifungal potency against multiple strains. The study utilized disk diffusion methods to evaluate the diameter of inhibition zones and found significant activity across tested fungi .
Study 2: Antiviral Efficacy
Another investigation explored the antiviral efficacy of quinoline derivatives against HBV. The study utilized both theoretical modeling and experimental validation to confirm that certain structural modifications enhanced antiviral activity .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related compounds demonstrate high levels of antimitotic activity against various human tumor cell lines. The average growth inhibition rates suggest effective cytotoxicity, making these compounds candidates for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both bacterial and fungal strains. For example, derivatives of similar structures have shown effectiveness against pathogens like Mycobacterium smegmatis and Candida albicans, suggesting that this compound could be explored for its potential in treating infections .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related compounds, researchers found that a derivative exhibited an average GI50 value of 15.72 μM against a panel of cancer cell lines. This level of activity indicates a promising therapeutic index for further development into anticancer drugs .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of derivatives based on the benzodioxole structure. The results indicated significant inhibition zones against Pseudomonas aeruginosa, showcasing the potential for these compounds in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology :
- Temperature Control : Maintain precise reaction temperatures (e.g., 150°C for cyclization steps) to avoid side reactions .
- Catalysts : Use ionic liquids like [bmim]BF₄ to enhance reaction efficiency and reduce byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO or DCM) improve solubility of intermediates .
- Purification : Employ silica plug filtration or recrystallization (e.g., Et₂O/CHCl₃ mixtures) for high-purity isolation .
- Example Conditions :
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | [bmim]BF₄ | 150°C | 85 |
| Acylation | DCM | 25°C | 72 |
Q. What analytical techniques are critical for structural characterization?
- X-ray Crystallography : Resolve stereochemistry and confirm fused-ring systems (e.g., dihydroquinolinone core) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenylmethyl group) .
- HRMS : Validate molecular formula (e.g., C₂₄H₁₉FNO₄) and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
- Assay Selection :
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Anti-inflammatory : COX-2 inhibition assays .
- Antioxidant : DPPH radical scavenging tests .
- Dosage Ranges :
| Activity Test | Concentration Range (µM) | Positive Control |
|---|---|---|
| Anticancer | 1–100 | Doxorubicin |
| Anti-inflammatory | 10–200 | Indomethacin |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzodioxole and fluorophenyl groups?
- Methodology :
- Analog Synthesis : Replace benzodioxole with bioisosteres (e.g., benzofuran) or modify fluorophenyl substitution patterns .
- Pharmacophore Mapping : Use molecular docking to identify binding interactions (e.g., with kinase targets) .
- Key Findings :
- The 4-fluorophenyl group enhances lipophilicity and target affinity, while benzodioxole contributes to metabolic stability .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Approach :
- Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo .
- Dose Optimization : Adjust pharmacokinetic parameters (e.g., half-life) using murine models .
- Case Study : A 2025 study reported strong in vitro anticancer activity but limited efficacy in xenografts due to rapid hepatic clearance .
Q. What computational strategies are effective for predicting off-target effects?
- Tools :
- QSAR Models : Train algorithms on datasets of quinolinone derivatives to predict toxicity .
- Binding Affinity Simulations : Screen against the human proteome using AutoDock Vina .
Q. How can environmental impact assessments guide safe disposal protocols?
- Framework :
- Degradation Studies : Monitor hydrolysis/photolysis rates under varying pH and UV conditions .
- Ecotoxicology : Test acute toxicity on Daphnia magna and algal species .
- Data Table :
| Test Organism | EC₅₀ (mg/L) | Degradation Half-Life (Days) |
|---|---|---|
| Daphnia magna | 12.5 | 7.3 |
| Chlorella vulgaris | 8.9 | 6.1 |
Q. What strategies stabilize the compound under physiological conditions?
- Methods :
- pH Buffering : Use phosphate-buffered saline (PBS) to prevent hydrolysis of the dihydroquinolinone ring .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
